1-Hexadecyl-3-phenylthiourea
Description
1-Hexadecyl-3-phenylthiourea is a thiourea derivative characterized by a hexadecyl (C₁₆H₃₃) chain attached to the nitrogen atom at position 1 and a phenyl group at position 3 of the thiourea core. Thiourea derivatives are widely studied for their diverse applications, including use as corrosion inhibitors, ligands in coordination chemistry, and bioactive agents in pharmaceuticals. The hexadecyl chain confers significant hydrophobicity, distinguishing this compound from shorter-chain analogs.
Properties
IUPAC Name |
1-hexadecyl-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(26)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGCPIHYQNXMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979088 | |
| Record name | N'-Hexadecyl-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-79-4 | |
| Record name | NSC40509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Hexadecyl-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HEXADECYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-phenylthiourea can be synthesized through the reaction of hexadecylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1-Hexadecyl-3-phenylthiourea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Hexadecyl-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: It exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-Alzheimer’s activities.
Industry: It is used in the production of dyes, elastomers, and as a stabilizer in photographic films
Mechanism of Action
The mechanism of action of 1-Hexadecyl-3-phenylthiourea involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Alkyl Chain Length and Hydrophobicity
- 1-Hexadecyl-3-phenylthiourea : The C₁₆ alkyl chain dominates its hydrophobic character, reducing water solubility and enhancing lipid membrane affinity.
- 1-Hexyl-3-phenyl-2-thiourea (CAS 15153-13-6): A shorter C₆ alkyl chain results in moderate solubility in organic solvents compared to its C₁₆ counterpart .
- 1-(2-Hydroxyethyl)-3-phenylthiourea : The hydroxyethyl (CH₂CH₂OH) group introduces hydrogen-bonding capacity, increasing polarity and aqueous solubility .
Substituent Effects
Table 1: Structural and Molecular Properties
Physicochemical Properties
Solubility and Aggregation
- The C₁₆ chain in 1-hexadecyl-3-phenylthiourea renders it poorly soluble in water but highly soluble in nonpolar solvents. In contrast, the hydroxyethyl analog exhibits improved aqueous solubility due to its polar OH group .
- The ferrocene-containing derivative likely aggregates in solution due to its bulky substituents, limiting solubility in most solvents .
Thermal Stability
- Longer alkyl chains (e.g., C₁₆) generally increase melting points and thermal stability compared to shorter chains (e.g., C₆).
Corrosion Inhibition
- Thiourea derivatives with long alkyl chains, such as 1-hexadecyl-3-phenylthiourea, are effective corrosion inhibitors for metals due to their ability to adsorb onto surfaces via hydrophobic interactions.
Coordination Chemistry
- The ferrocene-containing thiourea serves as a ligand for transition metals, leveraging its phosphanyl and thiourea groups for complex formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
